Structural Differentiation from Isokadsurenin D: The Critical 4-O-Demethylation
4-O-Demethylisokadsurenin D is the 4-O-demethylated derivative of isokadsurenin D . The key difference lies in the substitution of a methoxy group (-OCH3) at the 4-position on the phenyl ring in isokadsurenin D, which is replaced by a free hydroxyl group (-OH) in 4-O-demethylisokadsurenin D . This structural modification is known to significantly alter a molecule's hydrogen-bonding capacity, polarity, and metabolic stability, which are key determinants of biological activity .
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C20H22O5; Phenyl ring substitution: 4-OH, 3-OCH3 |
| Comparator Or Baseline | Isokadsurenin D: C21H24O5; Phenyl ring substitution: 4-OCH3, 3-OCH3 |
| Quantified Difference | Demethylation at the 4-position, resulting in a molecular weight reduction of 14 Da and a change in LogP and hydrogen bonding potential. |
| Conditions | Chemical structure analysis by IUPAC nomenclature, SMILES, and molecular formula comparison. |
Why This Matters
This precise structural modification is critical for researchers investigating the SAR of this neolignan scaffold, as the presence of the free hydroxyl group is often a key pharmacophore for biological target engagement.
